4-(Azetidin-3-yl)butanoic acid hydrochloride
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Overview
Description
4-(Azetidin-3-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 . It is a powder in physical form . The compound is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of azetidine derivatives can be challenging. A straightforward synthesis of azetidine-3-amines, which could be related to the synthesis of this compound, has been reported . This synthesis starts from a bench-stable, commercial material . The reaction tolerates common functionality and proceeds in moderate-to-high yield with secondary amines, and moderate-to-low yield with primary amines .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO2.ClH/c12-10(13)8-3-1-7(2-4-8)9-5-11-6-9;/h1-4,9,11H,5-6H2,(H,12,13);1H . The molecular weight of the compound is 179.64 g/mol.Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 179.64 g/mol. The InChI code for this compound is 1S/C10H11NO2.ClH/c12-10(13)8-3-1-7(2-4-8)9-5-11-6-9;/h1-4,9,11H,5-6H2,(H,12,13);1H .Safety and Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
Future Directions
Azetidine derivatives are frequently encountered within contemporary medicinal chemistry . The introduction of an azetidine can be synthetically challenging, and recent advances in the chemistry and reactivity of azetidines have been reported . These advances suggest potential future directions for the study and application of compounds like 4-(Azetidin-3-yl)butanoic acid hydrochloride.
Properties
IUPAC Name |
4-(azetidin-3-yl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-7(10)3-1-2-6-4-8-5-6;/h6,8H,1-5H2,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBCITCGWLRFCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CCCC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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